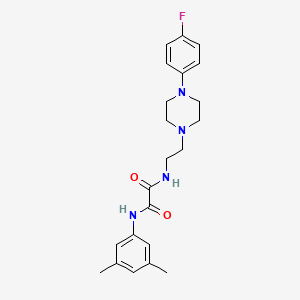

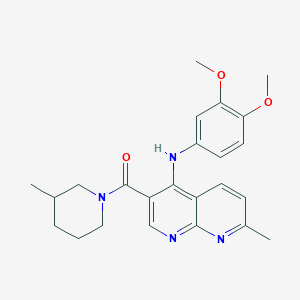

![molecular formula C14H14N2O4 B2493488 2-{2,5-dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-1-yl}acetic acid CAS No. 851170-88-2](/img/structure/B2493488.png)

2-{2,5-dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-1-yl}acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives related to the mentioned compound involves novel approaches to construct the spiro[imidazolidine-naphthalene] framework. For example, Marinov et al. (2014) reported the synthesis of related compounds through methods that highlight the versatility of starting materials and reaction conditions to yield these complex molecules (Marinov, Marinova, Stoyanov, Markova, & Enchev, 2014). Additionally, Xu et al. (2023) developed an efficient three-component reaction facilitating the access to spiro derivatives via a novel synthetic strategy (Xu, Rong, Liao, Pan, Qian, Rong, & Zhang, 2023).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various spectroscopic techniques, including NMR and IR spectroscopy, alongside quantum-chemical calculations at the DFT level, confirming the unique spiro configuration and the presence of the imidazolidine ring fused to the naphthalene system (Marinov et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of these spiro compounds involves interesting transformations, including ring-opening and recyclization reactions, as demonstrated by Xu et al. (2023), which highlights the compounds' capacity for undergoing complex chemical processes to access a variety of derivative structures (Xu et al., 2023).

Physical Properties Analysis

The physical properties of these spiro compounds, such as solubility, melting points, and stability, can be inferred from their structural characteristics. However, specific studies focusing on the detailed physical properties of "2-{2,5-dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-1-yl}acetic acid" and its derivatives are not directly available from the literature provided.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, can be attributed to the functional groups present in the compound, such as the acetic acid moiety and the dioxo-imidazolidine structure. The studies by Marinov et al. (2014) and Xu et al. (2023) provide insights into the reactivity patterns of these compounds, suggesting a wide range of possible chemical transformations (Marinov et al., 2014); (Xu et al., 2023).

Applications De Recherche Scientifique

Synthesis and Derivatives

- The synthesis of novel compounds, such as 1-amino-3',4'-dihydro-2H,2'H,5H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione and its derivatives, has been explored. These compounds' structures were confirmed using spectroscopy and quantum-chemical calculations (Marinov et al., 2014).

Anticancer Activity

- Hydantoin and purine derivatives containing a 4-acetylphenylpiperazinylalkyl moiety, including derivatives of 3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione, have been evaluated for their anticancer activity on selected cancer cell lines. Specific derivatives showed high tumor-targeting selectivity and potential as thymidine phosphorylase inhibitors (Zagórska et al., 2021).

Antidepressant and Anxiolytic Activity

- Certain 5-spiroimidazolidine-2,4-dione derivatives have shown promise as potential antidepressants and anxiolytics. One derivative, in particular, demonstrated a more pronounced antidepressant-like effect than imipramine in mice, suggesting potential application in this field (Czopek et al., 2010).

Fungicidal Activity

- Some derivatives of 2,5-dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene] have been evaluated for their fungicidal activity against various fungi, indicating potential applications in agriculture or fungicidal drug development (Alauddin & Hayat, 2012).

Thermal Properties of Polymers

- Research into the thermal properties of novel polymers based on derivatives of 2,5-dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene] has been conducted. These studies contribute to the development of materials with enhanced thermal stability (Kaczmarek et al., 2012).

Multi-receptor Active Agents

- Novel spirohydantoin derivatives, including those based on 2,5-dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene], have been synthesized and evaluated as multi-receptor active agents, showing potential as antipsychotic and antidepressant medications (Czopek et al., 2015).

Mécanisme D'action

- Notably, 2-{2,5-dioxo-3’,4’-dihydro-2’H-spiro[imidazolidine-4,1’-naphthalene]-1-yl}acetic acid has been investigated for various therapeutic effects, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activation, and AMPA receptor modulation .

Target of Action

Mode of Action

If you have any additional questions or need further clarification, feel free to ask! 😊 .

Propriétés

IUPAC Name |

2-(2',5'-dioxospiro[2,3-dihydro-1H-naphthalene-4,4'-imidazolidine]-1'-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c17-11(18)8-16-12(19)14(15-13(16)20)7-3-5-9-4-1-2-6-10(9)14/h1-2,4,6H,3,5,7-8H2,(H,15,20)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXBNJDKFZOGLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C3(C1)C(=O)N(C(=O)N3)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49675419 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

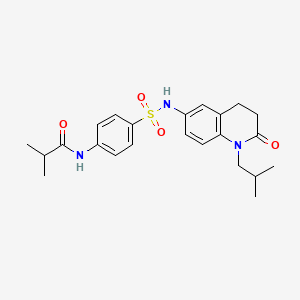

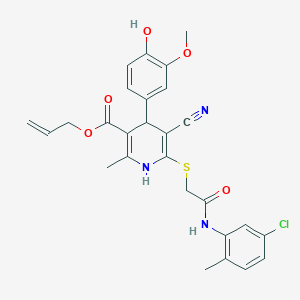

![(Z)-methyl 2-(2-((4-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2493405.png)

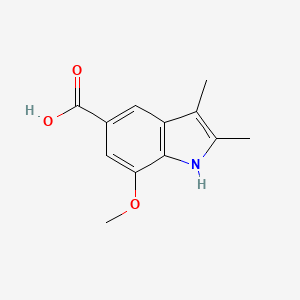

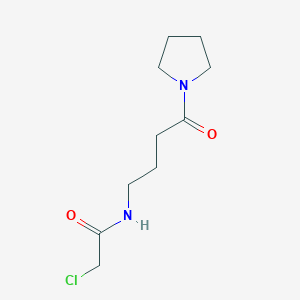

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide](/img/structure/B2493408.png)

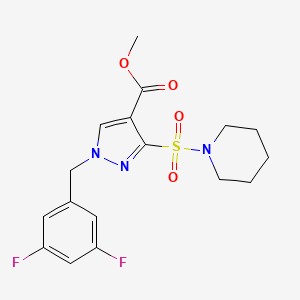

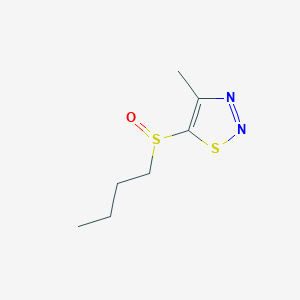

![2-Amino-2-[3-(2-fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2493409.png)

![N-(3-fluorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2493410.png)

![5-[1-Amino-2-(4-chlorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2493412.png)

![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide](/img/structure/B2493420.png)